

# toxicity comparison of dimethyltin, dibutyltin, and dioctyltin compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *dimethyltin(2+) dichloride*

Cat. No.: *B104010*

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An In-Depth Comparative Guide to the Toxicity of Dimethyltin, Dibutyltin, and Dioctyltin Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Organotin compounds, characterized by at least one covalent bond between tin and a carbon atom, are a diverse class of organometallic chemicals. Their utility as PVC stabilizers, catalysts, and biocides is well-established. However, this utility is counterbalanced by significant toxicological concerns that vary widely based on the number and length of the alkyl chains attached to the tin atom. For professionals in research and development, a nuanced understanding of their relative toxicities is paramount for risk assessment, safe handling, and the development of safer alternatives.

This guide provides an in-depth, objective comparison of the toxicological profiles of three key dialkyltin compounds: dimethyltin (DMT), dibutyltin (DBT), and dioctyltin (DOT). The analysis is grounded in experimental data, elucidates the underlying mechanisms of toxicity, and provides standardized protocols for empirical assessment.

## Comparative Toxicity Analysis: A Multi-Endpoint Assessment

The toxicity of organotin compounds is fundamentally dictated by the structure of the organic substituents. For dialkyltins ( $R_2SnX_2$ ), toxicity generally decreases as the length of the alkyl

chain (R) increases. This principle establishes a general toxicity hierarchy: Dimethyltin > Dibutyltin > Dioctyltin. This trend is evident across multiple toxicological endpoints.

## Acute Toxicity

Acute toxicity, often measured by the median lethal dose (LD<sub>50</sub>), provides a primary benchmark for comparing chemical hazards. A lower LD<sub>50</sub> value signifies higher toxicity. Data from rodent studies consistently show that dimethyltin is the most acutely toxic of the three compounds via oral and dermal exposure routes.

Compound	CAS Number	Oral LD <sub>50</sub> (Rat) (mg/kg)	Dermal LD <sub>50</sub> (Rabbit) (mg/kg)	Key Acute Effects
Dimethyltin Dichloride	753-73-1	73.9 - 204.5[1][2] [3]	404[2][4]	Severe skin/eye burns, respiratory tract corrosion, neurotoxicity (convulsions, tremors)[1][5][6]
Dibutyltin Dichloride	683-18-1	100 - 219[7]	Not readily available	Severe skin/eye irritation, bile duct damage, pancreatitis, gastrointestinal tract burns[8][9]
Dioctyltin Compounds	Various	Low to moderate toxicity	>2000 (Dioctyltin oxide)[10]	Skin and eye irritation, potential liver and kidney injury[11]

Data compiled from multiple sources, ranges reflect variations in study protocols and specific salts used.

Dimethyltin dichloride is classified as toxic if swallowed, fatal if inhaled, and toxic in contact with skin, underscoring its high acute hazard potential.[1][12] Ingestion can lead to severe gastrointestinal burns, while inhalation is corrosive to the respiratory tract.[1][13] Dibutyltin compounds also present significant acute risks, causing severe irritation and damage to the liver and biliary system.[8][9] Dioctyltin compounds generally exhibit the lowest acute toxicity of the group.[11]

## Immunotoxicity: The Hallmar of Dibutyl- and Dioctyltin

A defining toxicological feature of dibutyltin and dioctyltin is their potent immunotoxicity, specifically targeting the thymus gland. This effect is less pronounced with dimethyltin.

- **Dibutyltin (DBT):** DBT is a potent thymolytic agent, causing thymus atrophy (a decrease in weight and size) even at low doses.[8][14] It achieves this by inducing apoptosis in immature thymocytes, leading to lymphoid depletion.[15] This suppression of thymus-dependent immunity is a critical hazard, compromising the immune system's ability to respond to pathogens.[16]
- **Dioctyltin (DOT):** Like DBT, dioctyltin compounds are immunotoxic and cause decreased thymus weight and lymphoid depletion.[8][11] While often considered less potent than DBT, the effect is a primary driver for its risk characterisation.[11]
- **Dimethyltin (DMT):** DMT also affects the immune system, with studies noting decreased thymus weights.[6] However, the immunotoxic effects are generally considered less severe compared to the profound thymic atrophy induced by DBT and DOT.

## Neurotoxicity

While trialkyltins (like trimethyltin) are the most potent organotin neurotoxins, dialkyltins also exhibit neurotoxic properties.[17][18]

- **Dimethyltin (DMT):** DMT is a recognized neurotoxin. Exposure has been linked to neuronal necrosis, vacuolation in the brain and spinal cord, and developmental neurotoxicity.[6] Studies on perinatal exposure in rats have shown that DMT can cause learning deficits and altered spatial search patterns in offspring.[19]

- Dibutyltin (DBT): Neurotoxic effects from DBT are typically observed at higher, near-lethal doses.[\[14\]](#) However, subchronic exposure to compounds like dibutyltin dilaurate has been shown to induce neurotoxicity in rats, causing DNA damage and ultrastructural changes in the cerebral cortex.[\[20\]](#)
- Dioctyltin (DOT): Dioctyltin compounds are considered to have lower neurotoxic potential compared to their shorter-chain counterparts.

## Developmental and Reproductive Toxicity

All three organotins are of concern for developmental and reproductive health, with evidence suggesting they can harm the unborn child.

- Dimethyltin Dichloride (DMTC): DMTC is suspected of damaging the unborn child.[\[1\]](#)[\[2\]](#) Studies indicate it can cross the placenta, with levels in the fetal brain exceeding those in the maternal brain, highlighting its potential for developmental neurotoxicity.[\[4\]](#)
- Dibutyltin Dichloride (DBTC): DBT compounds are known reproductive and developmental toxicants. Experimental studies have shown an increased incidence of fetal malformations at low doses and adverse effects on fertility, including increased pre-implantation loss and fetal death.[\[14\]](#)
- Dioctyltin Dichloride (DOTC): Dioctyltin compounds are also expected to cause adverse developmental effects, with studies showing an increased incidence of fetal malformations.[\[11\]](#)

## Endocrine Disruption

Organotins are increasingly recognized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems, which can lead to a wide range of health problems.[\[21\]](#)[\[22\]](#)

- Dibutyltin (DBT): DBT is a well-characterized endocrine disruptor. It allosterically inhibits the glucocorticoid receptor (GR), preventing ligand binding and blocking its function.[\[15\]](#)[\[23\]](#) By impairing GR-mediated suppression of cytokine production, DBT can disrupt the modulation of the immune system and metabolic functions.[\[15\]](#)[\[23\]](#)

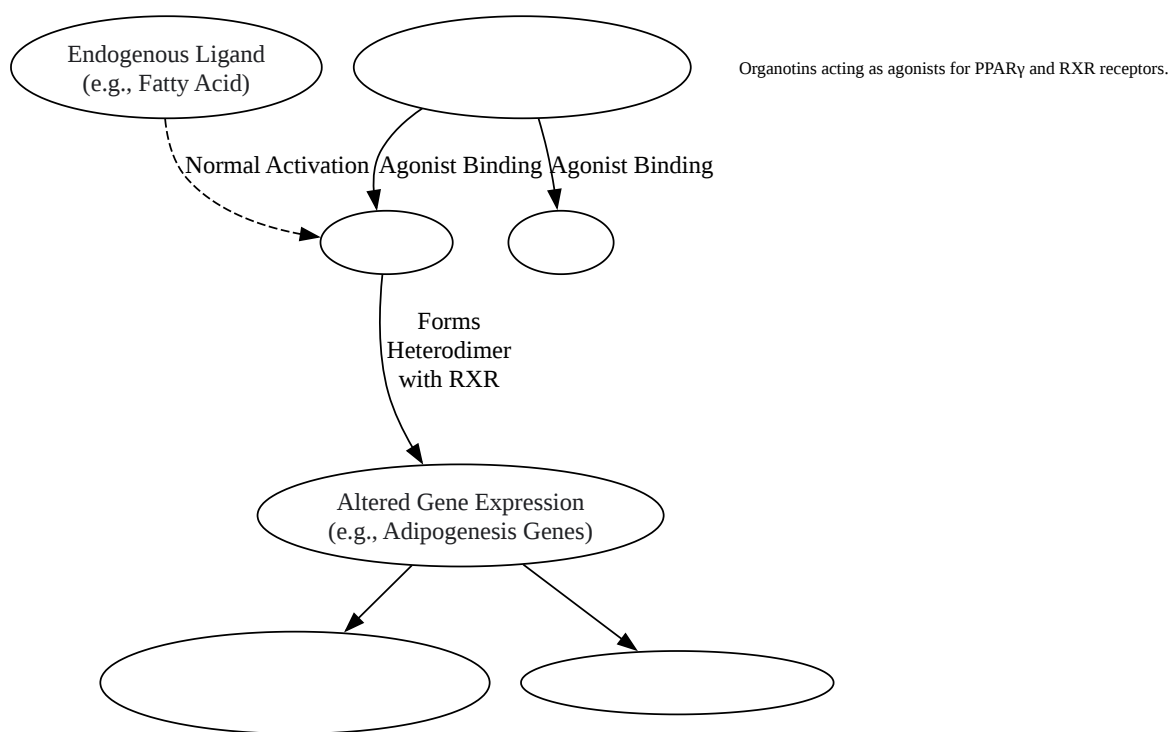
- **General Organotins:** Many organotins, including DBT, are also known to act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor  $\gamma$  (PPAR $\gamma$ ).<sup>[7]</sup><sup>[24]</sup> Activation of this pathway is linked to adipocyte differentiation, suggesting organotins may act as "obesogens."
- **Dioctyltin (DOT):** Dioctyltin compounds are also flagged as potential endocrine disruptors, though the specific mechanisms are less defined than for DBT.<sup>[25]</sup><sup>[26]</sup>

## Mechanisms of Toxicity: A Molecular Perspective

The diverse toxicological effects of these organotins stem from their interference with fundamental cellular processes.

- **Mitochondrial Dysfunction:** A primary mechanism for many organotins is the inhibition of mitochondrial ATP synthase, disrupting cellular energy production.<sup>[24]</sup>
- **Nuclear Receptor Interference:** As discussed, DBT's ability to inhibit the glucocorticoid receptor and the role of various organotins as PPAR $\gamma$ /RXR agonists are key mechanisms of endocrine disruption and immunotoxicity.<sup>[7]</sup><sup>[23]</sup><sup>[24]</sup>
- **Induction of Apoptosis and Oxidative Stress:** DBT and DOT exert their thymolytic effects by inducing programmed cell death (apoptosis) in thymocytes.<sup>[15]</sup> Furthermore, exposure to compounds like dibutyltin dilaurate has been shown to decrease the activity of antioxidant enzymes (superoxide dismutase, glutathione peroxidase) in the brain, leading to oxidative stress and cellular damage.<sup>[20]</sup>

## Diagram: Disruption of PPAR $\gamma$ /RXR Signaling by Organotins



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Caption: Workflow for determining cytotoxicity using the MTT assay.

## Protocol 2: Thymus Atrophy Assessment in Rodents

This in vivo protocol directly assesses the immunotoxic potential of a compound by measuring its effect on the thymus.

**Principle:** A statistically significant reduction in thymus weight relative to body weight in treated animals compared to controls indicates an immunotoxic effect.

**Methodology:**

- **Animal Acclimation:** Acclimate laboratory animals (e.g., Sprague-Dawley rats) to laboratory conditions for at least one week.
- **Dosing:** Divide animals into treatment groups and a control group. Administer the test compounds (DMT, DBT, DOT) orally (via gavage) or in drinking water for a specified duration (e.g., 28 days). The control group receives the vehicle only.
- **Observation:** Monitor animals daily for clinical signs of toxicity and record body weights weekly.
- **Necropsy:** At the end of the study period, euthanize the animals. Perform a gross necropsy and carefully excise the thymus gland.
- **Organ Weight Measurement:** Remove any adhering fat or connective tissue from the thymus and weigh it precisely.
- **Data Analysis:** Calculate the relative thymus weight (thymus weight / body weight). Compare the mean relative thymus weights of the treatment groups to the control group using appropriate statistical tests (e.g., ANOVA). A significant decrease indicates thymus atrophy.
- **Histopathology (Optional):** Preserve the thymus in formalin for histopathological examination to assess changes in cellularity and structure (e.g., lymphoid depletion).

## Conclusion: A Clear Hierarchy of Hazard

The experimental evidence presents a clear and consistent hierarchy of toxicity for the dialkyltin compounds reviewed: Dimethyltin > Dibutyltin > Dioctyltin.

- Dimethyltin is characterized by its high acute toxicity and significant neurotoxic potential, particularly in a developmental context.
- Dibutyltin stands out for its potent and well-characterized immunotoxicity, primarily targeting the thymus, and its role as an endocrine disruptor via the glucocorticoid receptor.

- Dioctyltin, while the least toxic of the three, remains a compound of concern due to its demonstrated immunotoxic and developmental effects.

For researchers and drug development professionals, this comparative analysis underscores the critical importance of structure-activity relationships in toxicology. The choice of an organotin compound for any application must be weighed against its specific toxicological profile. Safe handling procedures, appropriate personal protective equipment, and careful consideration of potential exposure routes are non-negotiable when working with these compounds, especially the highly hazardous dimethyltin and the potent immunotoxin dibutyltin.

## References

- Vertex AI Search. (n.d.). Organic tin compounds (Dimethyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law.
- Snoeij, N. J., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals.
- Reiter, L. W., & Ruppert, P. H. (1982). Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin.
- Bunn, T. L., Ladics, G. S., Hritsco, L. L., & Stitzel, K. A. (2002). Immune Responses in Sprague–Dawley Rats Exposed to Dibutyltin Dichloride in Drinking Water as Adults. *Journal of Immunotoxicology*, 2(3), 133-142.
- Nakanishi, T. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. *Biological and Pharmaceutical Bulletin*, 35(11), 1865-1870.
- al-Allaf, T. A., Khuzaie, R. F., Rashan, L. J., & Halaseh, W. F. (1999). Cytotoxic activity against a series of tumour cell lines of dimethyltin dichloride complexes with various donor ligands. *Bollettino Chimico Farmaceutico*, 138(6), 267-271.
- Speciation.net. (2008). Mechanism of immuno toxicity of dibutyltin clarified. EVISA's News.
- BenchChem. (2025). Comparative Toxicity of Diphenylstannane and Other Organotins: A Guide for Researchers.
- Australian Industrial Chemicals Introduction Scheme. (2022).
- TCI EUROPE N.V. (2025).
- G. Singh, S. Kumar. (2015). Toxicity and speciation analysis of organotin compounds. *Arabian Journal of Chemistry*.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - DIMETHYLTIN DICHLORIDE.
- al-Allaf, T. A., Rashan, L. J., & Al-Ibar, A. H. (2000). Dimethyltin(IV) carboxylate compounds; synthesis, characterization and in vitro cytotoxic activity. *Applied Organometallic Chemistry*, 14(12), 802-807.



- Australian Industrial Chemicals Introduction Scheme. (2017). Dibutyltin dicarboxylate salts: Human health tier II assessment.
- Gumy, C., Chandsawangbhuwana, C., Dzyakanchuk, A. A., Kratschmar, D. V., Baker, M. E., & Odermatt, A. (2008). Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production. PLoS one, 3(10), e3545.
- Gumy, C., Chandsawangbhuwana, C., Dzyakanchuk, A. A., Kratschmar, D. V., Baker, M. E., & Odermatt, A. (2008). Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production. PLoS ONE, 3(10), e3545.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.
- O'Shaughnessy, P. T., Moser, V. C., & Barone, S. (2007). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin.
- Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE.
- PubChem. (n.d.). Dimethyltin dichloride. National Center for Biotechnology Information.
- Endocrine Disruptor List. (n.d.). dioctyltin oxide.
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Spectrum Chemical. (2019). SAFETY DATA SHEET - DIMETHYLTIN DICHLORIDE, 99+%.
- Reddit. (2023). How toxic organotin compounds really are? r/Chempros.
- PubChem. (n.d.). Dibutyltin dichloride. National Center for Biotechnology Information.
- Fisher Scientific. (2025).
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Australian Industrial Chemicals Introduction Scheme. (2018). Stannane, dichlorodimethyl-: Human health tier II assessment.
- Wang, J., Zhang, Y., & Zhang, J. (2015). A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats.
- Fisher Scientific. (n.d.). Material Safety Data Sheet Dibutyltin dichloride, 97%.
- National Center for Biotechnology Information. (2021). Endocrine-Disrupting Chemicals (EDCs). In Endotext. MDText.com, Inc.
- ChemicalBook. (2025).
- Endocrine Society. (2022). Endocrine-Disrupting Chemicals (EDCs).

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- 1. [tcichemicals.com](https://tcichemicals.com) [[tcichemicals.com](https://tcichemicals.com)]
- 2. [chemicalbook.com](https://chemicalbook.com) [[chemicalbook.com](https://chemicalbook.com)]
- 3. [spectrumchemical.com](https://spectrumchemical.com) [[spectrumchemical.com](https://spectrumchemical.com)]
- 4. [industrialchemicals.gov.au](https://industrialchemicals.gov.au) [[industrialchemicals.gov.au](https://industrialchemicals.gov.au)]
- 5. [env.go.jp](https://env.go.jp) [[env.go.jp](https://env.go.jp)]
- 6. [industrialchemicals.gov.au](https://industrialchemicals.gov.au) [[industrialchemicals.gov.au](https://industrialchemicals.gov.au)]
- 7. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Dibutyltin dichloride | C<sub>8</sub>H<sub>18</sub>Cl<sub>2</sub>Sn | CID 12688 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 10. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
- 11. [industrialchemicals.gov.au](https://industrialchemicals.gov.au) [[industrialchemicals.gov.au](https://industrialchemicals.gov.au)]
- 12. Dimethyltin dichloride | C<sub>2</sub>H<sub>6</sub>Cl<sub>2</sub>Sn | CID 12955 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 13. [pim-resources.coleparmer.com](https://pim-resources.coleparmer.com) [[pim-resources.coleparmer.com](https://pim-resources.coleparmer.com)]
- 14. [industrialchemicals.gov.au](https://industrialchemicals.gov.au) [[industrialchemicals.gov.au](https://industrialchemicals.gov.au)]
- 15. Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. Mechanism of immuno toxicity of dibutyltin clarified | EVISA's News [[speciation.net](https://speciation.net)]
- 17. Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [reddit.com](https://reddit.com) [[reddit.com](https://reddit.com)]
- 19. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 21. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 22. [endocrine.org](https://endocrine.org) [[endocrine.org](https://endocrine.org)]
- 23. Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 24. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 25. dioctyltin oxide | Endocrine Disruptor List [edlists.org]
- 26. Dioctyl Sodium Sulfosuccinate as a Potential Endocrine Disruptor of Thyroid Hormone Activity in American bullfrog, Rana (Lithobates) catesbeiana, Tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [toxicity comparison of dimethyltin, dibutyltin, and dioctyltin compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104010#toxicity-comparison-of-dimethyltin-dibutyltin-and-dioctyltin-compounds]

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